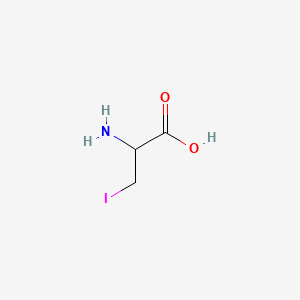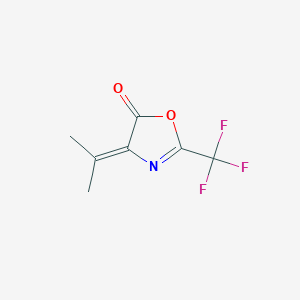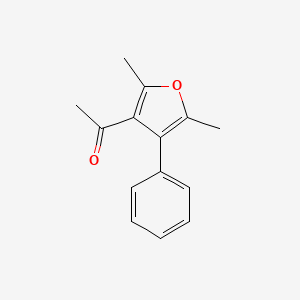![molecular formula C21H26N2OS B12901225 N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine CAS No. 62663-23-4](/img/structure/B12901225.png)
N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a thioether linkage and a butan-1-amine group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Butan-1-amine Group: The final step involves the reaction of the thioether-linked indole derivative with butan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted amines.
科学的研究の応用
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the compound’s thioether linkage and amine group may contribute to its ability to interact with enzymes and proteins involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a melatonin analog with sleep-regulating properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine:
Uniqueness
N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is unique due to its combination of an indole moiety with a thioether linkage and a butan-1-amine group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
特性
CAS番号 |
62663-23-4 |
|---|---|
分子式 |
C21H26N2OS |
分子量 |
354.5 g/mol |
IUPAC名 |
N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine |
InChI |
InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3 |
InChIキー |
QOADUJJQSRGSII-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


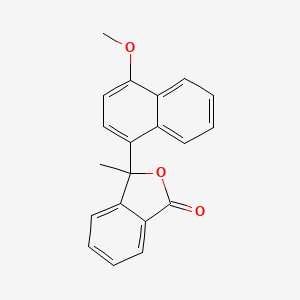
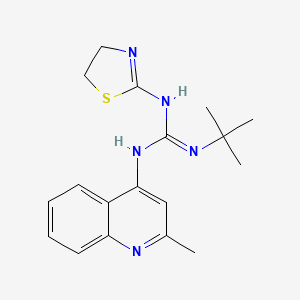
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
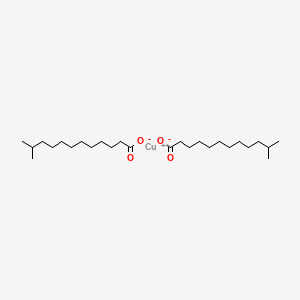
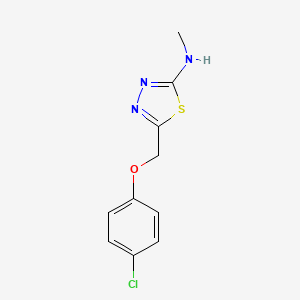
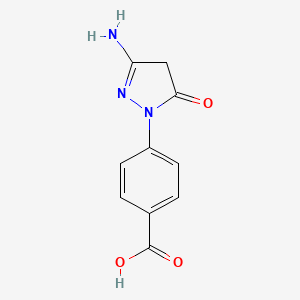
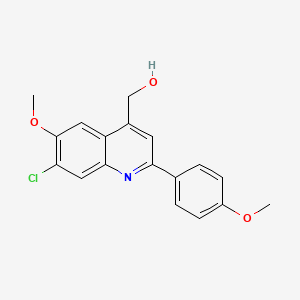
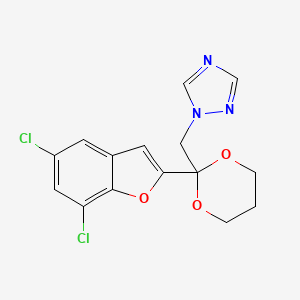
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
